An In-depth Technical Guide on the Mechanism of Action of SV-BR-1-GM
An In-depth Technical Guide on the Mechanism of Action of SV-BR-1-GM
Introduction
SV-BR-1-GM is an investigational, allogeneic whole-cell immunotherapy currently under evaluation for the treatment of metastatic breast cancer. It is derived from the SV-BR-1 human breast cancer cell line, which was established from a chest wall lesion of a patient with metastatic breast cancer.[1] The SV-BR-1 cells have been genetically modified to secrete granulocyte-macrophage colony-stimulating factor (GM-CSF), a potent immune adjuvant.[1][2] This guide provides a detailed overview of the proposed mechanism of action, quantitative clinical data, and key experimental protocols related to SV-BR-1-GM for researchers, scientists, and drug development professionals.
Core Mechanism of Action
The therapeutic strategy of SV-BR-1-GM centers on stimulating a patient's immune system to recognize and attack breast cancer cells. The mechanism is multifaceted, leveraging both indirect and direct antigen presentation pathways.
1. Induction of a Local Immune Response: The SV-BR-1-GM cells are irradiated to render them replication-incompetent before being administered to the patient via intradermal injection.[2][3][4] The engineered cells then secrete GM-CSF at the injection site. GM-CSF functions as a powerful adjuvant, attracting and promoting the maturation of professional antigen-presenting cells (APCs), such as dendritic cells (DCs).[2][5]
2. Antigen Presentation and T-Cell Activation:
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Indirect Presentation: The patient's DCs and other APCs engulf the irradiated SV-BR-1-GM cells and process their proteins. These proteins include a range of tumor-associated antigens (TAAs), such as PRAME, which is overexpressed in SV-BR-1-GM cells.[1] The APCs then present these TAA-derived peptides on their Major Histocompatibility Complex (MHC) class I and class II molecules to activate tumor-specific cytotoxic T-lymphocytes (CTLs or CD8+ T-cells) and helper T-cells (CD4+ T-cells), respectively.
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Direct Antigen Presentation: A unique and critical aspect of SV-BR-1-GM's mechanism is its ability to function as an APC itself. The SV-BR-1-GM cell line expresses both MHC class I and class II molecules (including HLA-DRA, HLA-DRB3, HLA-DMA, and HLA-DMB).[1] This allows the SV-BR-1-GM cells to directly present their endogenous TAAs to the patient's T-cells, particularly CD4+ T-lymphocytes.[1][5] This direct presentation is thought to be a key contributor to the induction of a robust, tumor-directed immune response.
3. The Role of HLA Matching: The hypothesis of direct antigen presentation is supported by clinical observations where patient response to SV-BR-1-GM correlates with the degree of Human Leukocyte Antigen (HLA) matching between the patient and the cell line.[4][6][7][8][9] A shared HLA allele, such as HLA-DRB3*02:02, may enable a patient's T-cells to more effectively recognize the TAAs presented by the SV-BR-1-GM cells, leading to a stronger anti-tumor response.[1][4][6]
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Caption: Proposed dual mechanism of action for SV-BR-1-GM immunotherapy.
Quantitative Data Summary
The following table summarizes key quantitative outcomes from the Phase I/IIa clinical trial of SV-BR-1-GM (NCT03066947).[7][8][9]
| Parameter | Value | Reference |
| Patient Enrollment | 26 patients enrolled, 23 inoculated | [7][8] |
| Treatment Administration | 79 total inoculations (mean 3.4 per patient) | [7] |
| Mean Treatment Duration | 51 days (range: 3 to 178 days) | [5][7] |
| Disease Control (Stable Disease) | 8 of 16 evaluable patients | [8][9] |
| Objective Regression of Metastases | 4 of 16 evaluable patients | [8][9] |
| Correlation with HLA Matching | All patients with regressions had HLA matches with SV-BR-1-GM (p=0.01) | [8][9] |
| Clinical Benefit with ≥2 HLA Matches | Correlated with clinical benefit | [7][8] |
| Positive DTH Response to SV-BR-1-GM | 13 of 26 patients (50%) | [7][8][9] |
| Progression-Free Survival (PFS) | Drop in CAMLs correlated with improved PFS (4.1 vs 1.8 months, p=0.0058) | [7][8][9] |
Experimental Protocols
Phase I/IIa Clinical Trial Protocol (Bria-IMT™ Regimen - NCT03066947)
This protocol outlines the treatment regimen for a single-arm, open-label study in patients with recurrent and/or metastatic breast cancer.[3][5]
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Pre-Inoculation:
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Patients receive low-dose cyclophosphamide (B585) (300 mg/m²) intravenously 48-72 hours before each SV-BR-1-GM inoculation to potentially reduce regulatory T-cell activity.[3][5]
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Inoculation Day:
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A Delayed-Type Hypersensitivity (DTH) skin test is performed with approximately 1 x 10⁶ irradiated, non-GM-CSF secreting SV-BR-1 parent cells.[3]
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Following a 20-minute observation for hypersensitivity, the therapeutic dose of 15-25 x 10⁶ viable, irradiated SV-BR-1-GM cells is administered.[3]
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The total volume of 2.0 mL is divided into four 0.5 mL intradermal injections, one in each thigh and two in the upper back.[3]
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Post-Inoculation:
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Interferon-alpha-2b (10,000 IU) is injected into each of the four inoculation sites approximately 48 and 96 hours after the SV-BR-1-GM administration to further stimulate an immune response.[5]
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Treatment Cycles & Assessment:
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References
- 1. SV-BR-1-GM, a Clinically Effective GM-CSF-Secreting Breast Cancer Cell Line, Expresses an Immune Signature and Directly Activates CD4+ T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. briacell.com [briacell.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Regression of Breast Cancer Metastases Following Treatment with Irradiated SV-BR-1-GM, a GM-CSF Overexpressing Breast Cancer Cell Line: Intellectual Property and Immune Markers of Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Results of a phase I/IIa trial of SV-BR-1-GM inoculation with low-dose cyclophosphamide and interferon alpha (Bria-IMT) in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Results of a phase I/IIa trial of SV-BR-1-GM inoculation with low-dose cyclophosphamide and interferon alpha (Bria-IMT) in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
